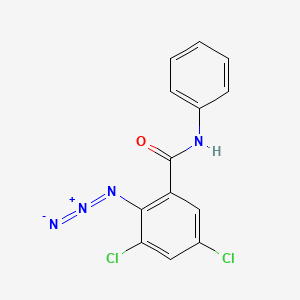
2-Azido-3,5-dichloro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-3,5-dichloro-N-phenylbenzamide is a chemical compound with the molecular formula C13H8Cl2N4O It is known for its unique structure, which includes azido, dichloro, and phenyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3,5-dichloro-N-phenylbenzamide typically involves the reaction of 3,5-dichloroaniline with benzoyl chloride to form 3,5-dichloro-N-phenylbenzamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-3,5-dichloro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium azide in DMF for azido substitution.
Reduction: Hydrogen gas with a palladium catalyst for azido reduction.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-amino-3,5-dichloro-N-phenylbenzamide.
Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
2-Azido-3,5-dichloro-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Azido-3,5-dichloro-N-phenylbenzamide involves its interaction with molecular targets through its azido and dichloro groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dichloro groups can enhance the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azido-3,5-dichlorobiphenyl
- 3,5-Dichloro-N-phenylbenzamide
- 2-Azido-N-phenylbenzamide
Uniqueness
2-Azido-3,5-dichloro-N-phenylbenzamide is unique due to the presence of both azido and dichloro groups on the benzamide core. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The azido group allows for versatile chemical modifications, while the dichloro groups enhance the compound’s stability and reactivity.
Propiedades
Número CAS |
88279-12-3 |
|---|---|
Fórmula molecular |
C13H8Cl2N4O |
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
2-azido-3,5-dichloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-6-10(12(18-19-16)11(15)7-8)13(20)17-9-4-2-1-3-5-9/h1-7H,(H,17,20) |
Clave InChI |
APJCSFOBLFVDHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


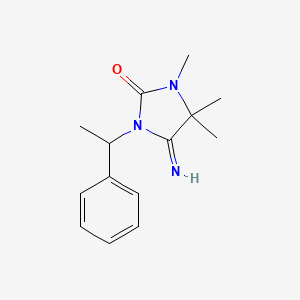

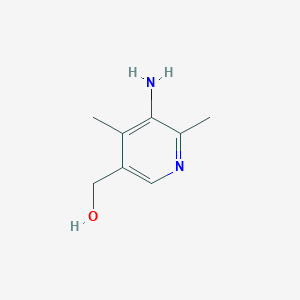
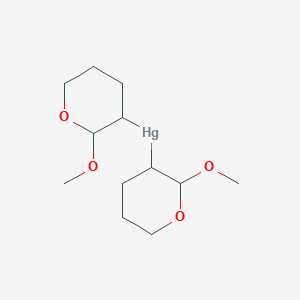
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
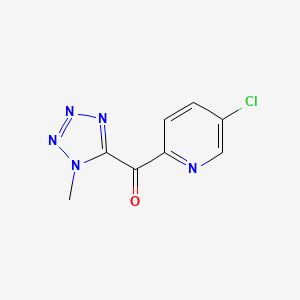
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
methanone](/img/structure/B14378853.png)
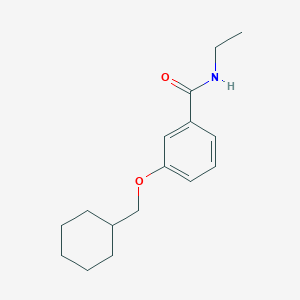
![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
